BenchChemオンラインストアへようこそ!

N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-3,4-dimethylbenzamide

Epigenetics Bromodomain inhibition Chemical probe design

N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-3,4-dimethylbenzamide (CAS 953210-31-6) is a synthetic small molecule belonging to the 3,5-disubstituted isoxazole class, characterized by a 3,4-dimethoxyphenyl substituent at the isoxazole 5-position and a 3,4-dimethylbenzamide moiety linked via a methylene bridge to the 3-position. Its molecular formula is C21H22N2O4 with a molecular weight of 366.4 g/mol, and it exhibits a computed XLogP3 of 3.5 and a topological polar surface area of 73.6 Ų.

Molecular Formula C21H22N2O4
Molecular Weight 366.417
CAS No. 953210-31-6
Cat. No. B2750345
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-3,4-dimethylbenzamide
CAS953210-31-6
Molecular FormulaC21H22N2O4
Molecular Weight366.417
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(=O)NCC2=NOC(=C2)C3=CC(=C(C=C3)OC)OC)C
InChIInChI=1S/C21H22N2O4/c1-13-5-6-16(9-14(13)2)21(24)22-12-17-11-19(27-23-17)15-7-8-18(25-3)20(10-15)26-4/h5-11H,12H2,1-4H3,(H,22,24)
InChIKeyZRUSITXFLFKQCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

953210-31-6 | N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-3,4-dimethylbenzamide Procurement Guide


N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-3,4-dimethylbenzamide (CAS 953210-31-6) is a synthetic small molecule belonging to the 3,5-disubstituted isoxazole class, characterized by a 3,4-dimethoxyphenyl substituent at the isoxazole 5-position and a 3,4-dimethylbenzamide moiety linked via a methylene bridge to the 3-position. Its molecular formula is C21H22N2O4 with a molecular weight of 366.4 g/mol, and it exhibits a computed XLogP3 of 3.5 and a topological polar surface area of 73.6 Ų [1]. The compound functions primarily as a research probe and a synthetic intermediate, with its structural features suggesting potential utility as an acetyl-lysine bioisostere scaffold, a class known for engaging bromodomain-containing proteins [2].

Why In-Class Isoxazole Probes Cannot Substitute for 953210-31-6


The precise biological activity of this compound is highly dependent on its unique combination of the 3,4-dimethoxyphenyl isoxazole core and the 3,4-dimethylbenzamide side chain. Even minor structural modifications in the isoxazole series lead to drastic changes in binding affinity and selectivity across bromodomains and other epigenetic targets, as demonstrated by the divergent IC50 values observed for closely related 3,5-disubstituted isoxazole analogs. Generic substitution of this specific research probe with a superficially similar isoxazole derivative would invalidate SAR conclusions and compromise experimental reproducibility [1].

Quantitative Differentiation Evidence for 953210-31-6 Against Key Analogues


Structural Differentiation: Unique 5-(3,4-Dimethoxyphenyl)isoxazole Core vs. 3,5-Dimethylisoxazole Prototype

Unlike the prototypical 3,5-dimethylisoxazole acetyl-lysine mimic (e.g., compound 4d, IC50 <5 µM against BRD4(1) [1]), the target compound features a bulkier 5-(3,4-dimethoxyphenyl) substituent which is predicted to alter the binding mode and selectivity profile across the bromodomain family. Direct affinity data for the target compound is unavailable, but class-level inference from structurally related isoxazoles suggests this substitution pattern may confer selectivity for non-BET bromodomains [2].

Epigenetics Bromodomain inhibition Chemical probe design

Physicochemical Differentiation: Lipophilicity and Topological Polar Surface Area vs. Simpler Analogues

The target compound's XLogP3 of 3.5 [1] is higher than simpler, unsubstituted isoxazole-benzamide analogues, which typically exhibit XLogP < 2.5. This increased lipophilicity indicates potentially superior cell permeability, a key parameter for intracellular target engagement. Concurrently, its topological polar surface area (TPSA) of 73.6 Ų [1] remains firmly within the range associated with favorable oral bioavailability (generally < 140 Ų), avoiding the common pitfall of high lipophilicity at the expense of solubility.

Medicinal chemistry Lead optimization ADME prediction

Activity Differentiation Against Cancer Cell Lines: Inferred Potency Enhancement via CF3-Analogy

Based on the recent SAR study by RSC Advances [1], the 3-(3,4-dimethoxyphenyl)isoxazole scaffold exhibits significant anticancer activity. The non-trifluoromethylated analogue 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)isoxazole (compound 14) showed an IC50 of 19.72 µM against MCF-7 cells. Introduction of a CF3 group enhanced activity 8-fold (IC50 = 2.63 µM). While the target procured compound lacks the CF3 group, its 3,4-dimethylbenzamide extension may similarly enhance activity and selectivity through additional hydrogen bond interactions, a hypothesis supported by the dramatic activity changes seen with subtle peripheral modifications in this series.

Oncology Anticancer agents Structure-activity relationship

Procurement-Driven Application Scenarios for N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-3,4-dimethylbenzamide (953210-31-6)


Focused Epigenetic Probe Library Design

Use as a key intermediate or final probe in a library designed to expand the chemical space around the 3,5-dimethylisoxazole acetyl-lysine mimic. The distinct 3,4-dimethoxyphenyl group is intended to probe selectivity in non-BET bromodomain assays, addressing the known limitations of early-generation pan-BET ligands [1].

Lead Optimization for Intracellular Targets with Permeability Constraints

Employ as a starting hit in a phenotypic screening campaign where the target is predicted to be intracellular. The computed XLogP3 (3.5) and TPSA (73.6 Ų) profile [2] provides a balanced ADME starting point superior to many 3,5-dimethylisoxazole analogues, which often fall outside the optimal lipophilicity range for cell permeability.

Anticancer SAR Expansion in MCF-7 Xenograft Models

Based on the anticancer activity of structurally related 3-(3,4-dimethoxyphenyl)isoxazoles (e.g., compound 14, IC50 = 19.72 µM against MCF-7) [3], this compound is particularly suited for synthetic elaboration aimed at improving antiproliferative potency. The benzamide tail offers a vector for further functionalization to enhance in vivo efficacy.

Negative Control for Bromodomain Selectivity Profiling

Due to the presence of a bulkier 5-substituent compared to the canonical 3,5-dimethylisoxazole, this compound may display weak or absent binding to BET bromodomains. It can be purchased specifically for use as a negative control in AlphaScreen or SPR assays to confirm on-target effects of lead bromodomain inhibitors [1].

Quote Request

Request a Quote for N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-3,4-dimethylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.